Home > Products > Screening Compounds P84050 > 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol - 23101-41-9

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol

Catalog Number: EVT-2956335
CAS Number: 23101-41-9
Molecular Formula: C11H15NO3
Molecular Weight: 209.245
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol is a synthetic organic compound belonging to the tetrahydroisoquinoline family. It serves as a crucial building block in synthesizing various biologically active compounds, including potential pharmaceuticals and research tools. Its significance in scientific research stems from its versatile reactivity and its structural similarity to naturally occurring alkaloids, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents. [, , , , ]

Overview

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol is a chemical compound with the molecular formula C11H15NO3C_{11}H_{15}NO_3 and a molecular weight of 209.25 g/mol. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications. This compound is particularly noteworthy due to its interactions with sigma receptors, making it a subject of interest in medicinal chemistry and pharmacology .

Source and Classification

The compound is classified under isoquinoline derivatives and is recognized for its potential in various scientific fields, including medicinal chemistry, organic synthesis, and pharmacology. Its structure features two methoxy groups at the 6 and 7 positions of the tetrahydroisoquinoline framework, contributing to its biological activity . The compound can be sourced from chemical suppliers such as Sigma-Aldrich and BLDpharm .

Synthesis Analysis

Methods

The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol can be achieved through several methods:

  1. Pomeranz–Fritsch–Bobbitt Cyclization: This classical method involves the formation of a diastereomeric morpholinone derivative via the Petasis reaction. The intermediate is subsequently cyclized to yield the tetrahydroisoquinoline structure .
  2. Formaldehyde Reaction: Another approach includes reacting 3,4-dimethoxyphenethylamine with formaldehyde under acidic conditions to produce the desired tetrahydroisoquinoline derivative .

Technical Details

The reaction conditions typically involve refluxing in solvents such as acetonitrile or other inert atmospheres to ensure high yields and purity. The yield can vary based on the specific method employed but has been reported as high as 80% in some cases .

Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol includes:

  • Molecular Formula: C11H15NO3C_{11}H_{15}NO_3
  • Molecular Weight: 209.25 g/mol
  • Structural Features: The compound features a bicyclic structure typical of tetrahydroisoquinolines with methoxy substituents at positions 6 and 7 .

Data

The InChI key for this compound is CEIXWJHURKEBMQ-UHFFFAOYSA-N, which provides a standardized way to represent its chemical structure digitally .

Chemical Reactions Analysis

Reactions

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol can undergo various chemical reactions:

  1. Oxidation: This can lead to the formation of quinoline derivatives.
  2. Reduction: More saturated tetrahydroisoquinoline derivatives may be produced.
  3. Substitution Reactions: These include N-alkyl or N-acyl modifications that can alter its pharmacological properties .

Technical Details

The reactivity profile of this compound allows it to serve as a versatile building block in organic synthesis and medicinal chemistry.

Mechanism of Action

Process

The primary mechanism of action for 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol involves its interaction with sigma receptors—specifically the sigma-2 receptor. This receptor plays a significant role in various biological processes including tumor growth regulation and apoptosis .

Data

Research indicates that compounds with similar structures have been utilized in tumor imaging and cancer therapeutics due to their selective binding properties at sigma receptors . This highlights their potential utility in developing targeted cancer treatments.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid.
  • Melting Point: Approximately 188 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity and formulation.
  • Stability: Should be stored in a dark place under inert conditions to prevent degradation .
Applications

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol has several applications in scientific research:

  1. Medicinal Chemistry: It serves as a precursor for synthesizing more complex isoquinoline derivatives that may exhibit therapeutic effects.
  2. Biological Studies: Used in research related to enzyme inhibition and receptor binding studies.
  3. Pharmaceutical Development: Potential applications include acting as an inhibitor of HIV-1 reverse transcriptase and other therapeutic targets .
  4. Industrial Uses: It is also relevant in synthesizing agrochemicals and other pharmaceutical compounds due to its structural versatility .
Introduction to 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol in Medicinal Chemistry

Structural Taxonomy and Bioisosteric Relevance in Tetrahydroisoquinoline Scaffolds

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) represents a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic system comprising a benzene ring condensed with a piperidine ring bearing two ortho-methoxy substituents. The 4-ol derivative introduces a hydroxyl group at the C4 position, enhancing hydrogen-bonding capacity and stereoelectronic properties. This moiety serves as a bioisostere for natural neurotransmitters like dopamine, enabling optimized interactions with G-protein-coupled receptors (GPCRs) and ion channels. The methoxy groups at C6 and C7 critically influence σ2 receptor selectivity by modulating lipophilicity and steric bulk, with Ki values for σ2 often <10 nM when paired with optimal pharmacophores [1] [5]. The hydroxyl group at C4 enables chiral synthesis, allowing exploration of stereospecific receptor binding—a feature leveraged in asymmetric syntheses via Petasis reactions or Pomeranz–Fritsch–Bobbitt cyclizations [8].

Table 1: Structural Features and Bioisosteric Applications of 6,7-Dimethoxy-THIQ Derivatives

Structural FeatureRole in Molecular RecognitionBioisosteric Replacements
6,7-Dimethoxy groupsEnhances σ2 receptor affinity via hydrophobic pocket fillingEthylenedioxy, methylenedioxy
Tetrahydroisoquinoline coreMimics tyrosine-derived neurotransmittersβ-Carboline, 1,2,3,4-tetrahydro-β-carboline
C4-Hydroxyl groupFacilitates H-bonding with Asp110 in D3RAmide, amine, fluorinated alcohol
Protonatable nitrogenForms salt bridges with conserved aspartate (e.g., Asp110 in D3R)Quaternary ammonium, guanidine

Historical Evolution of Tetrahydroisoquinoline Derivatives in Neuropharmacology and Oncology

The therapeutic exploration of THIQs originated in neuropharmacology with alkaloids like papaverine (from Papaver somniferum), which demonstrated vasodilatory and spasmolytic effects. The 6,7-dimethoxy-THIQ scaffold emerged as pivotal in the 1990s when high σ2 receptor densities were identified in proliferating tumor cells (10-fold > quiescent cells) [1]. This spurred development of THIQ-based σ2 ligands like 9f (Ki σ2 = 7.45 nM, σ1/σ2 = 395) for tumor imaging via PET/SPECT [6] [5]. Concurrently, hybrid analogs incorporating indole or benzamide motifs revealed dual P-glycoprotein (P-gp) modulation, crucial for overcoming multidrug resistance in oncology [1] . In neuropharmacology, C4-hydroxylation enabled D3R targeting, exemplified by rigidified o-xylenyl derivatives showing Ki < 4 nM for D3R [9]. Historical milestones include:

  • 1990s: σ2 receptor validated as a tumor proliferation biomarker.
  • 2000s: THIQ-benzamide radiotracers (e.g., [18F] derivatives) enter Phase I trials for breast cancer imaging.
  • 2020s: Chiral C4-hydroxylated THIQs explored for stereoselective D3R antagonism in addiction therapy.

Therapeutic Rationale for Targeting Dopaminergic and Sigma Receptor Systems

The 6,7-dimethoxy-THIQ-4-ol scaffold uniquely interfaces with dopaminergic and sigma receptor systems:

  • Dopamine D3 Receptor (D3R) Selectivity: The C4-hydroxyl group enables hydrogen bonding with Asp110 in D3R’s orthosteric site. Rigidified analogs (e.g., 5s/5t) achieve subnanomolar D3R affinity (Ki < 4 nM) while minimizing σ2 off-target binding when using 4-substituted benzamides [9]. This selectivity is critical for treating psychostimulant addiction, where D3R antagonism modulates mesolimbic dopamine pathways without motor side effects linked to D2R.
  • σ2 Receptor Agonism: The 6,7-dimethoxy groups confer high σ2 affinity (Ki = 5–6 nM) by occupying a hydrophobic subpocket adjacent to TMEM97’s Asp29/Asp56 residues [5] [18]. σ2 agonists trigger caspase-dependent apoptosis in tumors and collateral sensitivity in P-gp-overexpressing cancers [1].
  • P-gp Modulation: Unsubstituted THIQ moieties (e.g., compound 1) exhibit potent P-gp interaction, but C4 hydroxylation disrupts P-gp efflux, enhancing CNS bioavailability for neuropsychiatric applications [1] [29].

Properties

CAS Number

23101-41-9

Product Name

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol

IUPAC Name

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol

Molecular Formula

C11H15NO3

Molecular Weight

209.245

InChI

InChI=1S/C11H15NO3/c1-14-10-3-7-5-12-6-9(13)8(7)4-11(10)15-2/h3-4,9,12-13H,5-6H2,1-2H3

InChI Key

JRHYHNVSJWCMQQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(CNCC2=C1)O)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.